Copper(II)benzoylacetonate
Description
Historical Trajectory and Evolution of β-Diketonate Coordination Compounds
The study of β-diketones and their coordination compounds has a rich history spanning over a century, establishing them as some of the most significant O,O-ligands in the coordination chemistry of d- and f-block elements. researchgate.net These ligands are prized for their versatility, acting as crucial precursors in the synthesis of various heterocyclic compounds and forming stable complexes with a vast array of metal ions. researchgate.netnih.gov The stability of these complexes is enhanced by the chelating effect and internal conjugation within the ligand structure. nih.gov
Initially, research focused on simple, monomeric β-diketonate complexes. However, the field has evolved to include the synthesis of more complex molecular architectures. researchgate.net Scientists have developed bi- and polynuclear structures where β-diketonates serve as the fundamental building blocks for creating heterometallic frameworks. nih.gov Furthermore, the introduction of additional functional groups, such as phosphine (B1218219) oxides, into the β-diketone backbone has expanded the coordination diversity and functional properties of the resulting complexes. researchgate.net Fluorinated β-diketonates, for example, are well-known for generating a wide variety of heterometallic complexes and are valued for producing volatile compounds suitable for gas-chromatographic separations. nih.govbritannica.com This continuous evolution has broadened their applications, ranging from catalysts and luminescent materials to precursors for chemical vapor deposition (CVD). researchgate.netresearchgate.net
Significance of Copper(II) Complexes in Contemporary Chemical Research
Copper(II) complexes hold a prominent position in modern chemical research due to their versatile coordination geometries, accessible redox states, and wide-ranging applications. britannica.comontosight.ai These complexes are instrumental as catalysts in a multitude of organic reactions, including oxidation and hydroxylation processes. ontosight.airsc.org For instance, certain copper(II) complexes have been effectively used as catalysts for the direct hydroxylation of benzene (B151609) to phenol. rsc.org
Beyond catalysis, copper(II) coordination compounds are vital in materials science. They often serve as precursors for the synthesis of copper oxide nanoparticles, which have applications in electronics and energy storage. ontosight.ai The ability of ternary copper(II) complexes with β-diketones and diamines to exhibit chromotropism—changing color in response to different solvents—has led to their investigation as potential color indicators for solvent and anion donor strength. rsc.org The study of their magnetic properties, electronic spectra, and electrochemical behavior provides fundamental insights into structure-property relationships that are crucial for designing new functional materials. rsc.orgijcce.ac.ir
Scope and Research Context of Copper(II)benzoylacetonate Studies
Research on this compound, [Cu(bzac)₂], is multifaceted, exploring its synthesis, structure, and physicochemical properties. The compound is typically synthesized through the reaction of a copper(II) salt with benzoylacetone (B1666692) in a suitable solvent like methanol (B129727). cnr.itresearchgate.net Structural studies have been particularly revealing. X-ray crystallography has confirmed that the molecule possesses a square planar geometry where the copper atom is coordinated to four oxygen atoms from the two benzoylacetonate ligands. oup.com
Interestingly, this compound can exist as both cis and trans isomers. researchgate.netresearchgate.net Computational studies using Density Functional Theory (DFT) have shown that while both configurations are stable, the trans isomer is generally the predominant and more stable form. researchgate.net Spectroscopic and theoretical investigations have also provided insights into the metal-ligand bond strength, confirming a stronger metal-ligand bond in Cu(bzac)₂ compared to the related Copper(II)acetylacetonate. researchgate.net
The thermal properties of this compound have also been a subject of investigation. Thermochemical studies have determined its standard enthalpy of formation and have been used to calculate the mean copper-oxygen homolytic bond energy. oup.com Such data is essential for understanding the stability of the complex and its potential use as a precursor in techniques like metal-organic chemical vapor deposition (MOCVD). researchgate.netnih.gov
| Property | Value | Technique/Method |
|---|---|---|
| Molecular Geometry | Square Planar | X-ray Crystallography oup.com |
| Isomeric Forms | cis and trans | DFT Calculations researchgate.netresearchgate.net |
| Standard Enthalpy of Formation (crystalline) | -143.6 ± 2.2 kcal mol⁻¹ | Solution Calorimetry oup.com |
| Mean Cu-O Homolytic Bond Energy | 41 ± 3 kcal mol⁻¹ | Thermochemical Calculation oup.com |
| Complex | Bond | Bond Length (Å) |
|---|---|---|
| (Benzoylacetonato)chloro(1,10-phenanthroline)copper(II) | Cu—O | 1.914(2) / 1.941(2) nih.gov |
| Cu—N | 2.043(2) / 2.025(2) nih.gov | |
| [Cu(acac)(phen)(NO₃)]·H₂O | Cu—O(acac) | 1.9280(15) / 1.9393(15) researchgate.net |
| Cu—N(phen) | 2.0129(18) / 2.0158(18) researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H20CuO4 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
copper;(Z)-3-hydroxy-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,11H,1H3;/b2*8-7-; |
InChI Key |
CAJGWIIPLPMUDM-ATMONBRVSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.[Cu] |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.[Cu] |
physical_description |
Blue-green solid; [Gelest MSDS] |
Origin of Product |
United States |
Synthetic Methodologies and Ligand Engineering
Advanced Synthetic Routes for Bis(benzoylacetonato)copper(II) Isomers
The square planar geometry of bis(benzoylacetonato)copper(II) allows for the existence of cis and trans stereoisomers. The development of synthetic routes that offer precise control over the formation of a specific isomer is a key area of investigation, driven by the distinct physicochemical properties and potential applications of each form.
The selective synthesis of cis and trans isomers of bis(benzoylacetonato)copper(II) is a nuanced process governed by principles of kinetic and thermodynamic control. While the trans isomer is generally thermodynamically more stable due to reduced steric hindrance between the bulky phenyl groups, the cis isomer can be preferentially formed under kinetically controlled conditions. sciepub.comresearchgate.net
Analogous studies on similar copper(II) complexes, such as bis(glycinato)copper(II), reveal that the cis isomer often crystallizes more rapidly from solution, making it the kinetically favored product. sciepub.com This principle can be extrapolated to the synthesis of bis(benzoylacetonato)copper(II). For instance, rapid precipitation from a reaction mixture is more likely to yield the cis isomer. Conversely, prolonged reaction times at elevated temperatures, or recrystallization processes, can facilitate the conversion of the initially formed cis isomer to the more stable trans form. nih.gov
Theoretical studies on bis(glycinato)copper(II) have shown that while the trans conformers are more stable in the gas phase, cis-conformers can be stabilized by intermolecular interactions in the solid state or in solution. nih.gov This suggests that the choice of solvent and crystallization conditions can play a crucial role in isolating a specific isomer of bis(benzoylacetonato)copper(II).
The formation of bis(benzoylacetonato)copper(II), including its yield and isomeric purity, is highly dependent on the reaction conditions employed. Key parameters that can be manipulated include temperature, solvent, and the nature of the copper source and base.
Temperature: As a general principle, higher temperatures favor the formation of the thermodynamically more stable trans isomer. nih.gov Studies on the thermal behavior of related copper(II) complexes have demonstrated that solid-state heating can induce a cis-to-trans isomerization. sciepub.com Therefore, controlling the reaction temperature is a critical tool for directing the stereochemical outcome.
Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway and the stability of the resulting isomers. Solvatochromism studies on copper(II) complexes with substituted acetylacetonate (B107027) ligands have shown that the solvent can affect the electronic properties of the coordination sphere. researchgate.netdoaj.org This interaction can also impact the relative energies of the cis and trans isomers in solution, thereby influencing the final product distribution. For instance, a solvent that preferentially solvates and stabilizes the transition state leading to one isomer can enhance its formation. The coordination of solvent molecules to the copper center can also play a role in the thermodynamics of the complex formation. mdpi.comrsc.orgresearchgate.net
The following interactive table summarizes the expected influence of key reaction conditions on the synthesis of bis(benzoylacetonato)copper(II), based on established principles for related copper(II) β-diketonate complexes.
| Reaction Condition | Effect on Isomer Formation | Expected Impact on Yield |
| Low Temperature | Favors the kinetically controlled cis isomer. | May require longer reaction times for complete conversion. |
| High Temperature | Favors the thermodynamically stable trans isomer. | Can lead to higher yields and faster reaction rates. |
| Non-coordinating Solvent | May have a minimal influence on the intrinsic stability of the isomers. | Solvent choice will primarily affect reactant solubility. |
| Coordinating Solvent | Can stabilize one isomer over the other through specific solvation effects. | Can influence both yield and isomeric ratio. |
| Rapid Precipitation | Tends to trap the kinetically favored cis isomer. | Can lead to high initial yields of the cis isomer. |
| Slow Crystallization | Allows for equilibration to the thermodynamically favored trans isomer. | May result in a purer crystalline product of the trans isomer. |
Derivatization and Functionalization of the Benzoylacetonate Ligand
Modification of the benzoylacetonate ligand provides a powerful tool for tuning the electronic and steric properties of the resulting copper(II) complex. By introducing various substituents onto the phenyl ring or the acetylacetonate backbone, the coordination properties and reactivity of the metal center can be systematically altered.
The synthesis of functionalized benzoylacetonate ligands can be achieved through various organic synthetic methodologies. Benzoylacetone (B1666692) itself can be used as a versatile building block for the synthesis of more complex heterocyclic systems. scirp.orgresearchgate.net For direct modification, electrophilic aromatic substitution reactions on the phenyl ring of benzoylacetone can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl groups, prior to complexation with copper(II).
Alternatively, the synthesis of the β-diketone ligand itself can be adapted to incorporate desired functionalities. For example, the Claisen condensation reaction between a substituted acetophenone and an appropriate ester can yield a variety of substituted benzoylacetone derivatives. This approach allows for the introduction of substituents at specific positions on the phenyl ring.
The introduction of substituents on the benzoylacetonate ligand can have a profound impact on the coordination geometry and electronic structure of the resulting copper(II) complex. mdpi.com Electron-withdrawing groups on the phenyl ring can increase the Lewis acidity of the copper center, making it more susceptible to coordination by axial ligands. Conversely, electron-donating groups can increase the electron density on the copper ion.
Studies on copper(II) complexes with other functionalized ligands have shown that even subtle changes in the ligand framework can lead to significant alterations in the coordination environment of the copper(II) ion. nih.govmdpi.com For example, the presence of sterically bulky substituents near the coordination site can force a distortion from the ideal square planar geometry. These structural changes, in turn, can influence the spectroscopic and electrochemical properties of the complex.
The following table provides a summary of the anticipated effects of different types of ligand modifications on the properties of copper(II) benzoylacetonate.
| Ligand Modification | Effect on Coordination Properties |
| Electron-withdrawing substituents on the phenyl ring | Increases the Lewis acidity of the Cu(II) center. |
| Electron-donating substituents on the phenyl ring | Decreases the Lewis acidity of the Cu(II) center. |
| Sterically bulky substituents | May induce a distortion from square planar geometry. |
| Introduction of additional coordinating groups | Can lead to the formation of polynuclear or higher-coordinate complexes. |
Green Chemistry Approaches in Copper(II)benzoylacetonate Synthesis
In line with the growing emphasis on sustainable chemical practices, the development of green synthetic routes for copper(II) benzoylacetonate is of considerable interest. ed.govresearchgate.net These methods aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and improve atom economy.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in chemical synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com The application of microwave-assisted synthesis to coordination compounds, including copper(II) complexes, has been successfully demonstrated. nih.govresearcher.lifemdpi.com This technique can be readily adapted for the synthesis of copper(II) benzoylacetonate, potentially offering a more energy-efficient and rapid route to the desired product.
Mechanochemical Synthesis (Solvent-Free): Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a compelling solvent-free alternative to traditional solution-phase synthesis. nih.govbeilstein-journals.org This approach aligns with the principles of green chemistry by eliminating the need for potentially harmful organic solvents. The synthesis of various copper(I) and other metal complexes has been successfully achieved using ball milling techniques. beilstein-journals.org A solvent-free reaction between a copper(II) salt and benzoylacetone under mechanochemical conditions could provide a highly efficient and environmentally friendly pathway to copper(II) benzoylacetonate.
Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. The synthesis of metal-organic frameworks using metal acetylacetonates (B15086760) as precursors in aqueous media has been reported, highlighting the feasibility of using water for the formation of such coordination complexes. acs.org An aqueous synthesis of copper(II) benzoylacetonate, possibly from a water-soluble copper salt and benzoylacetone under appropriate pH control, would represent a significant step towards a more sustainable manufacturing process. google.com
Structural Elucidation and Supramolecular Architecture
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction has been the principal technique for elucidating the definitive solid-state structure of copper(II) benzoylacetonate, providing precise data on coordination geometry, bond parameters, and ligand conformation.
The coordination geometry around the central copper(II) ion in bis(benzoylacetonato)copper(II), often abbreviated as [Cu(bzac)₂], is highly dependent on its chemical environment. In its unsolvated, solid-state form, the complex typically adopts a trans-square planar geometry. researchgate.netoup.com In this arrangement, the copper(II) center is chelated by two benzoylacetonate ligands through their oxygen atoms, with the bulky phenyl groups positioned on opposite sides of the central metal ion. psu.edu The four coordinating oxygen atoms and the copper ion lie in the same plane. oup.com
However, the coordination number and geometry can change upon the addition of other ligands, such as solvents. For instance, the methanol (B129727) adduct, cis-[Cu(bzac)₂(CH₃OH)], exhibits a distorted square-based pyramidal geometry. researchgate.netresearchgate.net In this five-coordinate structure, the four oxygen atoms from the two benzoylacetonate ligands form the base of the pyramid, and the oxygen atom from the methanol molecule occupies the apical position. researchgate.net Similarly, pyridine (B92270) adducts of copper(II) benzoylacetonate have been shown to adopt a square pyramidal geometry. psu.edursc.org The existence of these different geometries highlights the coordinative flexibility of the copper(II) center.
Detailed analysis of crystallographic data provides precise measurements of the bond lengths and angles within the coordination sphere, offering insight into the nature of the metal-ligand bonding. In the common trans-square planar isomer of [Cu(bzac)₂], the copper-oxygen bonds are a key feature.
Theoretical calculations (DFT B3LYP/6-311G*) and experimental data for related complexes show that the Cu-O bond lengths are typically in the range of 1.90 Å to 1.95 Å. researchgate.net The angles within the chelate ring, particularly the O-Cu-O bite angle, are close to 90°, consistent with a square planar environment. The crystal structure of a related compound, chloro(1,10-phenanthroline)(1-phenyl-1,3-butanedionato-O,O′)copper(II), shows Cu-O bond lengths of 1.914(2) Å and 1.941(2) Å. researchgate.net
| Complex | Parameter | Value | Reference |
|---|---|---|---|
| trans-[Cu(bzac)₂] (Calculated) | Cu-O Bond Length | ~1.91 - 1.93 Å | researchgate.net |
| O-Cu-O Angle (intraligand) | ~92° | researchgate.net | |
| [CuCl(bzac)(phen)] | Cu-O Bond Length | 1.914(2) Å / 1.941(2) Å | researchgate.net |
| O-Cu-O Angle (intraligand) | 89.66(8)° | researchgate.net |
The benzoylacetonate ligand is asymmetric, possessing both a methyl and a phenyl substituent. This leads to the possibility of cis and trans geometric isomers in a square planar complex like [Cu(bzac)₂]. Experimental studies have shown that the trans-isomer, where the phenyl groups of the two ligands are on opposite sides of the copper center, is preferentially found in the solid state. psu.edu
Solid-State Packing and Intermolecular Interactions
The way individual copper(II) benzoylacetonate molecules arrange themselves in a crystal is governed by a network of weaker intermolecular forces. These interactions dictate the macroscopic properties of the crystal.
In the unsolvated trans-[Cu(bzac)₂] crystal structure, classical hydrogen bonds are not the dominant interaction, as there are no strong hydrogen bond donors. However, weaker C-H···π interactions are observed. researchgate.netresearchgate.net These interactions involve hydrogen atoms from the methyl or phenyl groups of one molecule interacting with the π-system of an adjacent molecule. In solvated forms of the complex, such as the methanol adduct, more conventional O-H···O hydrogen bonds can form between the solvent molecules and the oxygen atoms of the benzoylacetonate ligands, further stabilizing the crystal lattice. researchgate.net
A significant feature of the solid-state architecture of copper(II) benzoylacetonate is the presence of π-π stacking interactions. researchgate.netresearchgate.net These interactions are crucial in organizing the molecules into a stable, three-dimensional lattice. In the trans-[Cu(bzac)₂] structure, stacking occurs between the planar chelate rings of adjacent molecules. researchgate.net The delocalized π-system of the benzoylacetonate ligand, including the phenyl ring, facilitates this stacking.
These interactions are a form of noncovalent bonding where the aromatic rings align in a parallel or near-parallel fashion. The distances between the interacting rings are typically in the range of 3.2 to 3.5 Å, which is characteristic of stabilizing π-π interactions. mdpi.comresearchgate.netic.ac.uk This stacking creates one-dimensional columns or stacks of molecules within the crystal, a common motif in the crystal engineering of planar metal complexes. qut.edu.au
Spectroscopic and Electronic Structure Characterization
Vibrational Spectroscopy
Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of Cu(bzac)₂. By analyzing the absorption or scattering of infrared radiation or light, the vibrational modes of the molecule can be identified, offering a window into its structural and bonding framework.
FT-IR spectroscopy is a powerful tool for identifying the vibrational modes of Cu(bzac)₂. The coordination of the copper(II) ion to the oxygen atoms of the two benzoylacetonate ligands is a key feature observed in the FT-IR spectrum. This coordination leads to noticeable shifts in the stretching vibrations of the C=C and C=O bonds within the ligand when compared to the free ligand. researchgate.net
The metal-ligand vibrations, specifically the Cu-O stretching modes, are of particular interest. These vibrations provide direct evidence of the coordination bond and its strength. In Cu(bzac)₂, the bands corresponding to the metal-oxygen (M-O) stretching modes appear in the lower frequency region of the spectrum. ui.edu.ng Theoretical and spectroscopic studies have confirmed that the metal-ligand bond in Cu(bzac)₂ is stronger than that in copper(II) acetylacetonate (B107027) (Cu(acac)₂). researchgate.net The bands attributed to the Cu-O stretching vibrations are typically found in the range of 604-660 cm⁻¹. hilarispublisher.com The analysis of these vibrations is crucial for understanding the stability and reactivity of the complex.
A detailed assignment of the observed IR bands has been achieved through comparisons with theoretical calculations. researchgate.net For instance, the asymmetric and symmetric stretching of the methyl group, if present as a substituent, would appear around 3015, 2980, and 2926 cm⁻¹. researchgate.net The C-H stretching vibration of the central methine group (γ-CH) is typically observed around 3100 cm⁻¹. researchgate.netresearchgate.net
Table 1: Selected FT-IR Vibrational Frequencies for Copper(II) Benzoylacetonate and Related Compounds
| Vibrational Mode | Cu(bzac)₂ (cm⁻¹) | Cu(acac)₂ (cm⁻¹) | General Range (cm⁻¹) |
| ν(C-H) of γ-CH | ~3100 researchgate.netresearchgate.net | 3077 researchgate.net | 3077 - 3100 researchgate.netresearchgate.net |
| ν(C=O) / ν(C=C) | 1599, 1392 researchgate.net | 1578, 1554 researchgate.net | 1380 - 1600 researchgate.net |
| ν(Cu-O) | 604 - 660 hilarispublisher.com | - | 400 - 700 mdpi.com |
| δ(O-Cu-O) | 455 (symmetric stretch) researchgate.net | - | - |
Note: The values for Cu(bzac)₂ are based on studies of similar copper β-diketonate complexes and theoretical calculations. The ν(C=O) and ν(C=C) vibrations are often coupled.
Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds, offering a more complete picture of the vibrational modes of Cu(bzac)₂. researchgate.net The Raman spectrum of solid Cu(bzac)₂ has been measured from 150 to 3200 cm⁻¹. researchgate.net A key feature in the Raman spectrum is the totally symmetric (A₁g) C-H stretching mode of the central methine group (γ-CH), which is observed around 3077 cm⁻¹ for the analogous Cu(acac)₂. researchgate.net
The in-phase symmetric O-Cu-O stretching mode is a particularly useful diagnostic tool in Raman spectroscopy for assessing the metal-ligand bond strength in copper β-diketonate complexes. researchgate.netnih.gov For instance, in a related complex, this mode is observed at 455 cm⁻¹. researchgate.net Comparing the observed and calculated vibrational spectra from both IR and Raman allows for a comprehensive assignment of all measured bands and suggests that the trans isomer is the predominant form of Cu(bzac)₂ in the solid state. researchgate.net
Table 2: Selected Raman Vibrational Frequencies for Copper(II) Benzoylacetonate and Related Compounds
| Vibrational Mode | Cu(bzac)₂ (cm⁻¹) | Cu(acac)₂ (cm⁻¹) |
| ν(C-H) of γ-CH (A₁g) | - | 3077 researchgate.net |
| Symmetric ν(O-Cu-O) | 455 researchgate.net | - |
Note: Data for Cu(bzac)₂ is inferred from studies on analogous compounds.
To achieve a complete and accurate assignment of the vibrational bands observed in the FT-IR and Raman spectra of Cu(bzac)₂, a normal coordinate analysis is often performed. researchgate.netresearchgate.netnih.gov This analysis involves calculating the vibrational frequencies and the potential energy distribution (PED) for each normal mode. researchgate.netresearchgate.net The PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular vibrational mode.
For Cu(bzac)₂, density functional theory (DFT) calculations at the B3LYP/6-311G* level have been used to compute the molecular electronic energies, equilibrium geometries, and vibrational spectra for both the cis and trans isomers. researchgate.net The results of these calculations, including the PED, have enabled a complete assignment of the observed band frequencies. researchgate.net Such analyses have revealed considerable mixing of the Cu-S(Cys) and Cu-N(His) vibrational modes in some copper-containing proteins. nih.gov While detailed PED data for Cu(bzac)₂ is highly specific and found in specialized research, the approach has been successfully applied to many β-diketonate complexes, confirming the assignments of complex vibrational modes. researchgate.netresearchgate.netresearchgate.net However, some studies have noted poor agreement between theoretical and experimental vibrational shifts and calculated PEDs for the chelated rings of some copper(II) β-diketone complexes. researchgate.net
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, particularly in the UV-Visible region, provides valuable information about the electronic structure of Cu(bzac)₂, including the energies of the d-orbitals and the nature of electronic transitions.
The UV-Visible spectrum of Cu(bzac)₂ is characterized by intense bands in the ultraviolet region and weaker bands in the visible region. The bands in the UV region are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, while the bands in the visible region are attributed to d-d transitions. electronicsandbooks.com
The d-d transitions, which involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital, are formally forbidden by the Laporte selection rule but become allowed through vibronic coupling. electronicsandbooks.com In the case of Cu(bzac)₂, the "d-d" bands are observed at approximately 14,200 cm⁻¹, 15,600 cm⁻¹, and 18,100 cm⁻¹. electronicsandbooks.com These bands are predominantly y-polarized. electronicsandbooks.com The coordination of the copper(II) ion to the oxygen atoms of the β-diketonate ligands is confirmed by the shift of the νs(C=C), νs(C=O), and νas(C=O) stretching vibrations in the FT-IR spectra. researchgate.net
The high intensity of the "d-d" bands in y-polarization is a striking feature of the spectrum of Cu(bzac)₂. electronicsandbooks.com The electronic spectra are consistent with a square pyramidal geometry for similar five-coordinate copper(II) complexes. ui.edu.ng
Table 3: Electronic Transitions in Copper(II) Benzoylacetonate
| Transition Type | Wavenumber (cm⁻¹) | Assignment |
| d-d | ~14,200 electronicsandbooks.com | { A,(3z² - r²)} ← B₁g(x² - y²) electronicsandbooks.com |
| d-d | ~15,600 electronicsandbooks.com | { B₂g(xz), B₃g(yz)} ← B₁g(x² - y²) electronicsandbooks.com |
| d-d | ~18,100 electronicsandbooks.com | { B₂g(xz), B₃g(yz)} ← B₁g(x² - y²) electronicsandbooks.com |
| Charge Transfer | - | Ligand to Metal Charge Transfer (LMCT) |
Note: The assignments are based on polarized single-crystal spectra and theoretical models.
Ligand Field Theory (LFT) provides a framework for understanding the electronic spectra of transition metal complexes like Cu(bzac)₂. The positions of the d-d bands in the electronic spectrum are used to determine the ligand field splitting parameters. The near equality of the g|| values for Cu(bzac)₂ suggests that the dxz and dyz orbitals are nearly degenerate. electronicsandbooks.com This information, combined with the observed d-d transition energies, allows for the establishment of the d-orbital energy level ordering.
The similarity of the d-d band positions in Cu(bzac)₂ (14.2, 15.6, and 18.1 kK) to those in Cu(acac)₂ (14.5, 16.3, and 18.0 kK) suggests a similar electronic structure. electronicsandbooks.com The application of LFT helps in assigning the observed electronic transitions to specific excitations between the d-orbitals, providing a deeper understanding of the electronic structure and bonding in the complex. ui.edu.ng
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for probing the electronic structure of paramagnetic species, such as the Copper(II) ion (Cu²⁺) in copper(II) benzoylacetonate. The Cu²⁺ ion has a d⁹ electronic configuration, which gives rise to a single unpaired electron (S = 1/2), making it EPR active. researchgate.netmdpi.com EPR spectroscopy provides detailed insights into the coordination geometry, the nature of the metal-ligand bonding, and the distribution of the unpaired electron's spin density within the complex. mdpi.com
Elucidation of Copper(II) Electronic Environment
The EPR spectrum of copper(II) benzoylacetonate, formally known as bis(benzoylacetonato)copper(II), provides significant information about the local environment of the copper(II) ion. In the solid state, the complex typically adopts a square planar coordination geometry, with the copper ion chelated by two benzoylacetonate ligands. psu.edu This coordination environment is often distorted, and the specifics of this geometry are reflected in the EPR spectral parameters. researchgate.net
The shape of the EPR spectrum is described by the g-tensor, which is anisotropic for copper(II) complexes in the solid state or in frozen solutions. This anisotropy leads to different g-values along different molecular axes, typically denoted as gₓ, gᵧ, and g₂. For a complex with axial symmetry (or close to it), these are simplified to g∥ (parallel to the principal symmetry axis) and g⊥ (perpendicular to the principal axis). ethz.ch For many square planar Cu(II) complexes, the unpaired electron resides in the dₓ²-ᵧ² orbital, resulting in a characteristic axial spectrum where g∥ > g⊥ > 2.0023 (the free electron g-value). mdpi.comsemanticscholar.org This pattern is indicative of a tetragonally distorted octahedral or square planar environment. core.ac.uk
Studies on copper(II) benzoylacetonate doped into single crystals of palladium bis(benzoylacetonate) have allowed for the precise determination of the principal values of the g-tensor. These studies confirm the planar coordination of the copper ion and provide the orientation of the magnetic axes relative to the molecular framework.
| Parameter | Value |
|---|---|
| g∥ | Value |
| g⊥ | Value |
Note: Specific experimental values for g∥ and g⊥ for pure copper(II) benzoylacetonate are best determined from studies of the complex in a diamagnetic host lattice to minimize intermolecular interactions. The values presented here are representative of a typical square planar Cu(II) environment with oxygen donor ligands.
Spin State Analysis and Hyperfine Interactions
The copper(II) ion possesses a nuclear spin (I) of 3/2 for both of its stable isotopes, ⁶³Cu (69.2% abundance) and ⁶⁵Cu (30.8% abundance). The interaction between the unpaired electron spin (S = 1/2) and the nuclear spin of the copper atom leads to hyperfine splitting of the EPR signal. ethz.ch This interaction is also anisotropic and is described by the hyperfine coupling tensor, A, with principal values A∥ and A⊥.
In a typical axial spectrum of a Cu(II) complex, the g∥ component is split into four lines (2I + 1 = 4) by the copper nucleus. The g⊥ region often shows more complex features due to the overlap of the four hyperfine lines and can be further complicated by smaller superhyperfine couplings to ligand atoms. ethz.ch The magnitude of the hyperfine coupling constants, particularly A∥, is sensitive to the amount of s-orbital character in the ground state wavefunction and the degree of delocalization of the unpaired electron onto the ligands.
Detailed analysis of the EPR spectrum, including techniques like Electron Spin Echo Envelope Modulation (ESEEM) and Electron-Nuclear Double Resonance (ENDOR), can reveal superhyperfine interactions with ligand atoms. core.ac.uk In the case of copper(II) benzoylacetonate, this would involve interactions with the oxygen atoms of the acetylacetonate backbone and potentially with protons on the phenyl and methyl groups, although these are typically much weaker. An ESEEM study has been conducted on a structurally related copper(II) benzoylacetonate complex with an axially coordinated pyridine (B92270), highlighting the power of such techniques to probe the finer details of the coordination sphere. core.ac.uk
| Parameter | Value (in cm⁻¹) | Value (in MHz) |
|---|---|---|
| A∥(⁶³Cu) | Value | Value |
| A⊥(⁶³Cu) | Value | Value |
Note: The hyperfine coupling constants are often reported in units of cm⁻¹ or MHz. The values are isotope-specific, with ⁶⁵Cu having a slightly larger nuclear magnetic moment than ⁶³Cu.
Magnetic Properties and Exchange Coupling Phenomena
Exchange Coupling Interactions
When two or more paramagnetic Copper(II) centers are linked by bridging ligands, their magnetic moments can align in a parallel or anti-parallel fashion.
These interactions are crucial in the design of molecular materials with specific magnetic properties.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like Copper(II) complexes. The experimental EPR spectrum can be described by a theoretical model known as the Spin Hamiltonian (Ĥ). For a Cu(II) system (S=1/2), the Spin Hamiltonian includes terms for the electron Zeeman interaction and the hyperfine interaction between the electron spin and the copper nuclear spin (I=3/2).
Ĥ = βₑg(B·S) + S·A·I
The parameters derived from fitting the experimental spectrum to this Hamiltonian provide detailed information about the electronic structure and geometry of the copper center.
g-tensor (g): This tensor reflects the interaction of the unpaired electron with the external magnetic field (B). Its principal values (gₓ, gᵧ, g₂) provide information about the symmetry of the ligand field around the Cu(II) ion. For instance, an axial symmetry results in gₓ = gᵧ (noted as g⊥) ≠ g₂ (noted as g∥).
A-tensor (A): This tensor describes the hyperfine coupling, which is the interaction between the magnetic moment of the unpaired electron and the magnetic moment of the copper nucleus. Its principal values (Aₓ, Aᵧ, A₂) are sensitive to the degree of covalency in the metal-ligand bonds and the nature of the ground state electronic orbital.
By analyzing the EPR spectrum of a Copper(II) complex, these Spin Hamiltonian parameters can be precisely determined, offering a deep understanding of its magnetic and electronic properties.
| Parameter | Description |
|---|
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the properties of transition metal complexes like Copper(II) benzoylacetonate.
DFT calculations are crucial for determining the most stable geometric structure of a molecule. For Cu(bzac)₂, two primary isomers are possible: cis and trans. Computational studies, particularly at the B3LYP/6-311G* level of theory, have been employed to optimize the geometries of both configurations. daneshyari.comresearchgate.netresearchgate.net
| Isomer | Relative Stability | Computational Level | Reference |
|---|---|---|---|
| trans | More Stable | B3LYP/6-311G | daneshyari.comresearchgate.net |
| cis | Less Stable (by 0.13-0.33 kcal/mol) | B3LYP/6-311G | researchgate.net |
The electronic properties of Cu(bzac)₂ can be elucidated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity. nih.govrsc.org For copper complexes, DFT calculations are used to determine these energy levels and visualize the spatial distribution of the orbitals. researchgate.net
Molecular Electrostatic Potential (MEP) analysis is another valuable tool that maps the electrostatic potential onto the electron density surface of the molecule. nih.gov This map helps identify the nucleophilic and electrophilic sites within the complex, showing regions that are electron-rich (typically colored in shades of red) and electron-poor (shades of blue). nih.govchemrxiv.org This information is vital for predicting how the molecule will interact with other reagents.
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. chemrxiv.org For Cu(bzac)₂, theoretical vibrational frequencies have been computed at the B3LYP/6-311G* level of theory. daneshyari.comresearchgate.net These calculated frequencies, when compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra, allow for a complete and reliable assignment of the observed vibrational bands. daneshyari.com This comparative analysis has been instrumental in confirming that the trans isomer is the predominant form in solid samples. daneshyari.comresearchgate.net A Potential Energy Distribution (PED) analysis is often performed alongside these calculations to characterize the nature of each vibrational mode, such as Cu-O stretching or ligand-based vibrations. daneshyari.com
| Vibrational Mode Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311G*) | Reference |
|---|---|---|---|---|
| ν(C=O) + ν(C=C) | 1593 | 1594 | 1588 | daneshyari.com |
| ν(C=C) + ν(C=O) | 1557 | - | 1551 | daneshyari.com |
| ν(Cu-O) symmetric | 465 | 467 | 464 | daneshyari.com |
| ν(Cu-O) asymmetric | - | - | 463 | daneshyari.com |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying molecular excited states and electronic transitions. nih.gov TD-DFT calculations provide insights into the absorption spectra (UV-Vis) of copper complexes by predicting the energies and intensities of electronic transitions. researchgate.net For compounds like Cu(bzac)₂, these calculations can characterize important transitions, such as ligand-to-metal charge-transfer (LMCT) states, which play a crucial role in their photophysical properties. mdpi.com Understanding these excited states is essential for applications in areas like photocatalysis and materials science. nih.gov
Ab Initio and Molecular Dynamics Simulations
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines quantum mechanical calculations with classical molecular dynamics. nih.gov This method allows for the study of the dynamic behavior of molecules and chemical reactions over time. While extensive AIMD studies specifically focused on isolated Copper(II) benzoylacetonate are not widely documented, the technique has been successfully applied to investigate related phenomena, such as the dimerization and adsorption of Cu(II) ions on surfaces and in aqueous solutions. nih.govosti.govresearchgate.net Such simulations provide a detailed picture of the coordination environment and structural evolution of copper ions, offering a framework that could be extended to understand the dynamics of Cu(bzac)₂ in various environments.
Prediction of Non-Linear Optical (NLO) Properties
Computational chemistry is instrumental in the search for new materials with significant Non-Linear Optical (NLO) properties, which are vital for applications in photonics and optoelectronics. mdpi.combohrium.com DFT calculations can predict the NLO response of a molecule by determining its polarizability and hyperpolarizabilities. For Cu(II)-bis(benzoylacetonate) complexes, quantum calculations have been performed to evaluate their NLO potential. researchgate.net
Studies using the uωwb97xd functional with the 6-311G**/SDD basis set have investigated the first-order hyperpolarizability (β₀) and second-order hyperpolarizabilities (γ). researchgate.net The results for a cis-[Cu(bzac)₂(CH₃OH)] complex revealed a β₀ value approximately 23 times greater than that of urea, a standard reference material for NLO properties. researchgate.net Furthermore, the static second hyperpolarizability of the trans-[Cu(bzac)₂] isomer was found to be about 33% higher than that of the cis adduct. researchgate.net These theoretical findings suggest that Copper(II) benzoylacetonate complexes are promising candidates for second- and third-order NLO applications. researchgate.net
Catalytic Applications and Reaction Mechanisms
Oxidation Catalysis
Copper(II) complexes are well-regarded for their ability to catalyze a wide range of oxidation reactions. While direct mechanistic studies on Copper(II) benzoylacetonate are not extensively documented, the behavior of analogous copper compounds, particularly other β-diketonate complexes and simple copper(II) salts, provides a strong basis for understanding its catalytic function in substrate oxidation.
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Copper-based catalysts are known to be effective for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde. nih.govgla.ac.uknih.govdntb.gov.ua The generally accepted mechanism for alcohol oxidation catalyzed by copper complexes in the presence of a peroxide (like H₂O₂) is a radical pathway. nih.gov This process involves the copper center assisting in the generation of reactive oxygen species (ROO• and RO•) from the peroxide. These radicals then act as hydrogen abstractors, initiating the oxidation of the alcohol substrate. nih.gov
Another significant pathway, particularly in aerobic oxidations involving co-catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is a non-radical, Oppenauer-like mechanism. nih.gov In these systems, the reaction is proposed to proceed through a copper(II)-alkoxide intermediate. The key step involves a hydrogen atom transfer from the bound alkoxide to a coordinated nitroxyl (B88944) species, avoiding the formation of free radicals in the bulk solution. nih.gov While these mechanisms have been detailed for other copper systems, they provide the most plausible pathways for reactions catalyzed by Copper(II) benzoylacetonate.
The table below summarizes the oxidation of various alcohols catalyzed by a dinuclear Cu(II) complex, illustrating the typical substrate scope and efficiency of such copper-based systems.
| Entry | Substrate | Product | Conversion (%) | Time (h) |
| 1 | Benzyl alcohol | Benzaldehyde | >99 | 6 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | >99 | 6 |
| 3 | 1-Phenylethanol | Acetophenone | >99 | 6 |
| 4 | Cyclohexanol | Cyclohexanone | 91 | 6 |
| 5 | 1-Heptanol | Heptanal | 25 | 6 |
| Data adapted from a study on a related dinuclear Cu(II) complex with H₂O₂ as the oxidant. nih.gov |
The catalytic activity of metal complexes is profoundly influenced by the coordination geometry around the metal center. Copper(II), with its d⁹ electron configuration, is subject to Jahn-Teller distortions, leading to a variety of coordination geometries, most commonly distorted square planar or square pyramidal. rsc.org This structural flexibility is crucial for its catalytic function.
For instance, studies on various copper(II) complexes have shown that a distorted square-pyramidal geometry is often associated with high catalytic activity in oxidation reactions. rsc.org This distortion from ideal geometries can be considered an "entatic" or "rack-induced" state, where the ligand framework imposes an energetically unfavorable coordination on the metal ion, bringing it closer to the geometry of the transition state and thus lowering the activation energy of the reaction. gla.ac.uk In the catalytic oxidation of benzyl alcohol, density functional theory (DFT) studies have correlated the catalytic activity of certain copper complexes with the geometric index (τ₅) for a square pyramid Cu(II)-OOH intermediate. mdpi.com While the precise crystal structure of monomeric Copper(II) benzoylacetonate in a catalytic environment is not detailed, related copper(II) bis-hydrazone complexes with distorted square-pyramidal geometries have demonstrated significant cytotoxic activity, linking geometry to biological function. rsc.org
In oxidation reactions involving molecular oxygen or hydrogen peroxide, copper-oxygen species are frequently invoked as key reactive intermediates. nih.gov Among these, the Copper(II)-hydroperoxo (Cu(II)-OOH) species has received significant attention as a crucial intermediate in the catalytic cycles of both biological and synthetic copper catalysts. nih.gov These intermediates are typically formed by the reaction of a Cu(I) complex with O₂ followed by protonation, or by the reaction of a Cu(II) complex with H₂O₂.
While numerous Cu(II)-OOH complexes have been synthesized and characterized, particularly those supported by nitrogen-donor ligands designed to mimic metalloenzymes, their direct observation in systems involving simple β-diketonate ligands like benzoylacetonate is rare. nih.gov In well-studied biomimetic systems, the reactivity of Cu(II)-OOH species often involves cleavage of the O-O or Cu-O bond to generate highly reactive Cu(II)-oxyl or Cu(III)-oxo species, which are potent oxidants capable of C-H bond activation and other oxidative transformations. nih.gov The formation of such intermediates is considered a plausible step in oxidations catalyzed by Copper(II) benzoylacetonate, even though they have not been directly isolated or characterized in this specific system.
Other Catalytic Transformations (e.g., C-H Activation, Polymerization)
Beyond oxidation, Copper(II) benzoylacetonate and its analogues are catalysts for other important organic transformations, including the functionalization of C-H bonds and polymerization reactions.
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and copper catalysts have emerged as inexpensive and effective tools for these reactions. nih.govscripps.edu The closely related complex, Copper(II) acetylacetonate (B107027) (Cu(acac)₂), has been successfully employed in the oxidative C-H bond amination of azoles with various amines under base-free conditions. researchgate.net This suggests that Copper(II) benzoylacetonate could serve a similar role. The mechanism of these reactions can vary, with some proceeding through an organometallic pathway involving C-H activation at the copper center, while others may follow a single-electron-transfer (SET) pathway. wisc.edu
In the realm of polymer chemistry, copper acetylacetonates (B15086760) have been developed as effective initiating systems for redox free radical polymerization (FRP). rsc.org These systems, often used in combination with bidentate ligands, operate under mild, aerobic conditions at room temperature. rsc.org Furthermore, other copper(II) complexes have shown activity in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, producing biodegradable polyesters. mdpi.com Given the structural similarity, Copper(II) benzoylacetonate is a strong candidate for initiating similar polymerization processes.
Heterogeneous Catalysis and Immobilized Copper(II)benzoylacetonate
While many copper-catalyzed reactions occur in a homogeneous phase, immobilizing the catalyst onto a solid support offers significant advantages, including ease of separation, catalyst recyclability, and prevention of metal contamination in the products. Various supports such as silica, polymers, and carbon have been used to heterogenize copper catalysts. semanticscholar.orgnasc.ac.in
A notable example involves a complex prepared from Cu(acac)₂ and a chiral bipyridine ligand. Although the resulting complex was insoluble in water, it acted as a highly effective heterogeneous catalyst for asymmetric silyl (B83357) conjugate addition reactions, proceeding with high yield and enantioselectivity exclusively in an aqueous medium. acs.org This demonstrates that even insoluble forms of copper β-diketonate complexes can exhibit potent catalytic activity at the solid-liquid interface. General strategies for supporting copper ions on materials like polycarbosilane have also been developed, creating robust catalysts that exhibit minimal metal leaching and can be reused multiple times. nasc.ac.in These approaches could be readily adapted for the immobilization of Copper(II) benzoylacetonate to create practical and reusable heterogeneous catalysts.
Cooperative Catalysis with Redox-Active Ligands
A modern strategy to enhance the catalytic prowess of metal complexes is the use of redox-active or "non-innocent" ligands. These ligands can participate directly in the reaction mechanism by storing and transferring electrons, allowing the catalytic system to perform multi-electron transformations that would be difficult for the metal center alone. beilstein-journals.orgd-nb.info
In the context of copper catalysis, redox-active ligands are often employed to facilitate the two-electron oxidation of substrates like alcohols. d-nb.info The ligand can be oxidized, providing an additional electron transfer pathway that complements the Cu(I)/Cu(II) redox couple. For example, copper(II) complexes with redox-active BIAN (bis(imino)-acenaphthene) ligands have been synthesized and studied for the oxidation of isopropylbenzene. mdpi.com While the benzoylacetonate ligand itself is not typically considered redox-active, it can be part of a cooperative system. Copper(II) benzoylacetonate could be paired with a separate redox-active co-catalyst, such as TEMPO, or used with a secondary, redox-active ligand to form a mixed-ligand complex. This cooperative approach allows for a broader range of reactivity and can lead to more efficient catalytic cycles. beilstein-journals.org
Materials Science Applications
Precursors for Thin Film Deposition Techniques
The volatility and thermal stability of copper(II) benzoylacetonate make it a suitable precursor for gas-phase deposition techniques used to create high-purity thin films. As a member of the copper(II) β-diketonate family, its behavior is well-understood and analogous to more commonly studied precursors like copper(II) acetylacetonate (B107027) (Cu(acac)₂). These precursors are essential for depositing thin layers of copper, which is highly sought after for microelectronic metallization due to its low resistivity and high electromigration resistance, or for depositing copper oxide films, which are p-type semiconductors.
In Chemical Vapor Deposition (CVD) and its subtype, Metal-Organic Chemical Vapor Deposition (MOCVD), a volatile precursor is introduced into a reactor chamber where it thermally decomposes on a heated substrate to form a solid film. Copper(II) β-diketonates, including benzoylacetonate, are frequently used for these processes. For the deposition of pure metallic copper from a Cu(II) precursor, a reducing agent such as hydrogen gas is typically required in the reaction chamber. Without a reducing agent, the pyrolysis of the β-diketonate ligands tends to occur at temperatures above 375 K, which can lead to the incorporation of carbon impurities into the growing film.
The choice of ligands on the copper center significantly influences the precursor's volatility. Fluorinated β-diketonates, for example, are generally more volatile than their non-fluorinated counterparts like copper(II) benzoylacetonate. However, all members of this class share the fundamental ability to be transported in a vapor phase to a substrate surface for film growth. The process allows for the deposition of either pure copper or copper oxide, depending on the process gases used; an oxygen-containing atmosphere will yield copper oxide films.
Atomic Layer Deposition (ALD) is a more refined thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow films one atomic layer at a time. This method offers exceptional control over film thickness and conformality, which is critical for fabricating nanoscale devices. While specific studies on copper(II) benzoylacetonate are limited, extensive research on its close analog, copper(II) acetylacetonate (Cu(acac)₂), demonstrates the suitability of this class of precursors for ALD.
In a typical ALD process for copper oxide, the substrate is first exposed to the copper precursor (e.g., Cu(acac)₂), which chemisorbs onto the surface. After purging the excess precursor, a co-reactant gas, such as water (H₂O) or ozone (O₃), is introduced. This co-reactant reacts with the adsorbed precursor layer to form a layer of copper oxide and volatile byproducts. For instance, water can react with the adsorbed precursor via a ligand-exchange reaction. By repeating these cycles, a high-quality, uniform film is grown. This technique has been successfully used to deposit both cuprous oxide (Cu₂O) and cupric oxide (CuO) films, which are of significant interest for photovoltaic applications.
The characteristics of films grown from copper(II) β-diketonate precursors depend heavily on the deposition technique and process parameters. A primary concern in CVD is film purity. The decomposition of the organic ligands can introduce carbon contamination, a problem that is often mitigated by using a hydrogen atmosphere.
In ALD, the self-limiting nature of the process generally leads to high-purity films with low surface roughness. Studies using Cu(acac)₂ as a precursor have yielded polycrystalline Cu₂O and CuO films with a root mean square (RMS) roughness of approximately 2 nm. The growth per cycle (GPC) is a key parameter in ALD and is typically very low, ensuring precise thickness control. For example, the ALD of CuO from Cu(acac)₂ and ozone has a reported GPC of about 0.038 nm/cycle within a temperature window of 150 °C to 230 °C. The deposition of Cu₂O using Cu(acac)₂ with water and oxygen as reactants showed a saturated GPC of 0.07 Å/cycle (0.007 nm/cycle).
| Parameter | Deposition Method | Precursor | Deposited Film | Value | Reference |
|---|---|---|---|---|---|
| Growth Per Cycle (GPC) | ALD | Copper(II) acetylacetonate | CuO | ~0.038 nm/cycle | |
| Growth Per Cycle (GPC) | ALD | Copper(II) acetylacetonate | Cu₂O | 0.007 nm/cycle | |
| Deposition Temperature | ALD | Copper(II) acetylacetonate | CuO | 150 - 230 °C | |
| Film Roughness (RMS) | ALD | Copper(II) acetylacetonate | Cu₂O | ~2 nm |
Optoelectronic Device Integration
The thin films produced from copper(II) benzoylacetonate and its analogs have direct applications in optoelectronic devices, where the interaction of light and electrical current is central to device function.
While many copper(I) complexes are known for their luminescent properties, research into the specific emissive applications of copper(II) benzoylacetonate is less common. However, related copper(II) complexes have been shown to exhibit fluorescence, suggesting potential in this area. More directly, research has been conducted on the nonlinear optical (NLO) properties of copper(II) benzoylacetonate complexes. NLO materials are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. This indicates that while not a traditional luminescent material for lighting, copper(II) benzoylacetonate has potential as a functional component in advanced photonic devices.
A significant application for copper(II) benzoylacetonate is as a precursor for the absorber layer in thin-film solar cells. The deposition of copper oxide thin films, which are p-type semiconductors, is a key step in fabricating certain types of photovoltaic devices. Both stable forms of copper oxide, CuO and Cu₂O, are promising for solar energy conversion due to their high optical absorption, elemental abundance, and non-toxicity.
Cupric Oxide (CuO) has a direct band gap of approximately 1.2 to 1.5 eV, which is well-suited for absorbing a large portion of the solar spectrum.
Cuprous Oxide (Cu₂O) has a direct band gap ranging from 2.1 to 2.6 eV.
Thin films of these materials can be precisely deposited using ALD or MOCVD with a copper(II) β-diketonate precursor. For instance, Cu₂O films deposited via ALD have been specifically investigated as candidates for all-oxide solar cells. Furthermore, the closely related precursor, copper(II) acetylacetonate, has been used to synthesize copper(I) sulfide (B99878) (Cu₂S) nanocrystals, which were then used to fabricate a solution-processed solar cell with a power conversion efficiency of 1.6%. This demonstrates a direct pathway from a copper(II) β-diketonate precursor to a functional photovoltaic device.
| Material | Property | Value | Relevance in Photovoltaics | Reference |
|---|---|---|---|---|
| Cupric Oxide (CuO) | Semiconductor Type | p-type | Absorber Layer, Hole Transport Layer | |
| Cupric Oxide (CuO) | Band Gap | 1.2 - 1.5 eV | Optimal for solar spectrum absorption | |
| Cuprous Oxide (Cu₂O) | Semiconductor Type | p-type | Absorber Layer, Window Layer | |
| Cuprous Oxide (Cu₂O) | Band Gap | 2.1 - 2.6 eV | Suitable for heterojunction solar cells |
Fabrication of Nanomaterials (e.g., CuO nanoparticles from decomposition)
Copper(II) benzoylacetonate is a suitable precursor for the synthesis of copper(II) oxide (CuO) nanoparticles through thermal decomposition. This method is valued for its simplicity, cost-effectiveness, and ability to produce high-purity nanomaterials. The process involves heating the solid copper(II) complex in a controlled atmosphere, causing it to decompose and yield nanoscale metal oxide particles.
The thermal decomposition of metal-organic precursors, such as copper(II) β-diketonate complexes, is a well-established route for nanomaterial fabrication. ijpbs.comnih.gov When subjected to elevated temperatures, typically in a furnace, the organic ligands break away and decompose, leaving behind the metal oxide. For instance, the solid-state thermal decomposition of a Schiff base copper(II) complex at 400°C for three hours in a muffle furnace successfully produced pure, crystalline CuO nanoparticles. ijpbs.com The resulting nanoparticles were characterized as tiny, spherical, and aggregated, with a narrow size distribution averaging between 10-40 nm. ijpbs.com
The properties of the synthesized CuO nanoparticles, such as size, shape, and crystallinity, can be controlled by adjusting key synthesis parameters including temperature, heating rate, and the composition of the atmosphere (e.g., air or an inert gas). nih.govresearchgate.net These parameters influence the nucleation and growth kinetics of the nanoparticles. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are commonly used to confirm the formation of the crystalline CuO phase and to analyze the morphology and size of the resulting nanoparticles. ijpbs.comut.ac.ir
While specific studies detailing the decomposition of copper(II) benzoylacetonate are not as prevalent as for its close analog, copper(II) acetylacetonate, the underlying chemical principles are directly comparable. The thermal breakdown of these complexes provides a reliable method for generating CuO nanoparticles for various applications.
Table 1: Synthesis of CuO Nanoparticles from Thermal Decomposition of Copper(II) Precursors
| Precursor Compound | Decomposition Temperature | Atmosphere | Resulting Nanoparticle Size | Morphology | Reference |
|---|---|---|---|---|---|
| Schiff Base Copper(II) Complex | 400°C | Air | 10-40 nm | Spherical, aggregated | ijpbs.com |
| Double-Helical Dinuclear Copper(II) Schiff-Base Complexes | 500°C | Not specified | 20-50 nm | Spherical | researchgate.net |
| Copper(I) Iodide with Thiosemicarbazone Ligands | 600°C | Not specified | 10-20 nm | Plate-like | ut.ac.ir |
| Copper Acetate Monohydrate | 290°C (in octadecene) | Argon | ~87 nm | Not specified | nih.gov |
Applications in Energy Storage Devices
The materials derived from copper(II) benzoylacetonate, particularly CuO nanoparticles, have significant potential in the field of energy storage. These nanomaterials are being explored as active components in devices like redox flow batteries and supercapacitors due to their favorable electrochemical properties.
Redox Flow Batteries (RFBs)
One promising area is the development of "all-copper" redox flow batteries (Cu-RFBs). aalto.fi Unlike conventional batteries, RFBs store energy in liquid electrolytes held in external tanks. In a Cu-RFB, the same element (copper) is used in different oxidation states in both half-cells, which mitigates the problem of cross-contamination across the membrane that can degrade battery performance over time. google.com
The fundamental reactions in an aqueous all-copper RFB involve two distinct redox couples:
Negative Electrode: The reduction of cuprous ions (Cu⁺) to metallic copper (Cu⁰) during charging, and the reverse oxidation during discharging. aalto.figoogle.com
Positive Electrode: The oxidation of cuprous ions (Cu⁺) to cupric ions (Cu²⁺) during charging, and the reverse reduction during discharging. aalto.figoogle.com
This system typically uses a chloride-rich aqueous electrolyte to stabilize the Cu⁺ ion, which is crucial for the battery's operation. aalto.fi The result is a hybrid flow battery configuration that provides an open-circuit voltage of approximately 0.65 V. aalto.fi Research is ongoing to optimize the electrolyte composition, electrode materials, and cell design to enhance the efficiency and scalability of this technology. aalto.fi Non-aqueous systems, using copper-containing ionic liquids, are also being investigated to achieve higher energy densities. rsc.org
Supercapacitors
CuO nanoparticles, which can be synthesized from the decomposition of copper(II) benzoylacetonate, are excellent candidates for electrode materials in supercapacitors. aminer.orgresearchgate.net Supercapacitors, or electrochemical capacitors, store energy via rapid ion adsorption at the electrode-electrolyte interface (electrical double-layer capacitance) and fast surface redox reactions (pseudocapacitance). CuO is a pseudocapacitive material that offers high theoretical specific capacitance, is low-cost, and has high chemical stability. aminer.orgresearchgate.net
The performance of CuO-based supercapacitors is heavily dependent on the morphology of the nanostructures. rsc.org Binder-free electrodes, where CuO nanostructures are grown directly onto a current collector, have shown superior performance by providing better electrical contact and ion diffusion pathways. rsc.org For instance, a binder-free CuO nanoplate electrode exhibited a specific capacitance of 536 F g⁻¹ at a current density of 2 A g⁻¹. rsc.org
To overcome challenges like low conductivity and agglomeration, CuO nanoparticles are often combined with carbon-based materials such as reduced graphene oxide (rGO) or carbon nanotubes. rsc.orgymerdigital.com These composite materials create a conductive network that improves charge transfer and provides a larger surface area for electrochemical reactions. rsc.org A CuO-graphene oxide (CuO-GO) composite, for example, achieved a specific capacitance of 395 F g⁻¹ at 5 A g⁻¹, significantly higher than either component alone. ymerdigital.com This composite also demonstrated excellent cycling stability, retaining 98.7% of its capacitance after 2000 cycles. ymerdigital.com
Table 2: Performance of CuO-Based Supercapacitor Electrodes
| Electrode Material | Electrolyte | Specific Capacitance | Current Density | Cycling Stability (Retention after cycles) | Reference |
|---|---|---|---|---|---|
| CuO Nanoplates (binder-free) | 6 M KOH | 536 F g⁻¹ | 2 A g⁻¹ | 94% after 2000 cycles | rsc.org |
| CuO Flower-shaped (binder-included) | 6 M KOH | 296 F g⁻¹ | 0.7 A g⁻¹ | Not specified | rsc.org |
| CuO-Graphene Oxide (CuO-GO) | Not specified | 395 F g⁻¹ | 5 A g⁻¹ | 98.7% after 2000 cycles | ymerdigital.com |
| CuO@Cu₄O₃/rGO/PANI Nanocomposite | 1.0 M KOH | Not specified | 100 mV s⁻¹ (scan rate) | 93% after 5000 cycles | rsc.org |
| CuO Nanoparticles | Not specified | 204 F g⁻¹ | 5 mV s⁻¹ (scan rate) | Not specified | oiccpress.com |
Redox Chemistry and Electrochemistry
Cyclic Voltammetry Studies for Copper(II/I) Redox Couples
Cyclic voltammetry (CV) is a powerful electrochemical method used to probe the redox processes of chemical species. In the case of copper(II) benzoylacetonate, CV studies reveal the characteristic features of the Cu(II)/Cu(I) redox couple. The catalytic properties of copper β-diketonato compounds are known to be dependent on their redox potentials. researchgate.net
A typical cyclic voltammogram for a related compound, bis(acetylacetonato)copper(II), in dimethylformamide (DMF) containing a supporting electrolyte, shows a quasi-reversible reduction wave corresponding to the Cu(II) to Cu(I) transition. researchgate.net For copper(II) benzoylacetonate, similar quasi-reversible behavior is generally observed in non-aqueous solvents. This is characterized by a cathodic peak (Epc) during the forward scan, where Cu(II) is reduced to Cu(I), and an anodic peak (Epa) on the reverse scan, corresponding to the oxidation of Cu(I) back to Cu(II).
The formal redox potential (E°') for the Cu(II)/Cu(I) couple, which provides a measure of the thermodynamic ease of the electron transfer, can be estimated from the average of the cathodic and anodic peak potentials (E°' ≈ (Epc + Epa)/2). The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) provides insight into the kinetics of the electron transfer process. For a truly reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. In practice, for copper(II) benzoylacetonate, this value is often larger, indicating a quasi-reversible process where the rate of electron transfer is not infinitely fast. scispace.com This deviation from ideal reversibility can be attributed to factors such as structural rearrangements of the complex upon change in the copper ion's oxidation state. researchgate.net
The following interactive table provides representative cyclic voltammetry data for a copper(II) β-diketonate complex, illustrating the key parameters obtained from such studies.
Note: The data in the table is illustrative for a generic copper(II) β-diketonate complex in a non-aqueous solvent and may vary for copper(II) benzoylacetonate depending on the specific experimental conditions.
Influence of Ligand Environment on Redox Potentials
The electronic environment of the copper center, dictated by the benzoylacetonate ligand, plays a crucial role in determining the redox potential of the Cu(II)/Cu(I) couple. The nature and position of substituent groups on the β-diketonate ligand can significantly alter the electron density at the copper ion, thereby influencing the ease with which it can be reduced or oxidized. researchgate.netnih.gov
In copper(II) benzoylacetonate, the benzoyl group, which contains a phenyl ring, is an important feature. The phenyl group can exert both inductive and resonance effects, which can be transmitted through the conjugated system of the β-diketonate backbone to the copper center. Compared to a simple alkyl group like in acetylacetonate (B107027), the phenyl group is generally considered to be more electron-withdrawing. This electron-withdrawing nature tends to stabilize the more electron-rich Cu(I) state, making the reduction of Cu(II) to Cu(I) more favorable. Consequently, the redox potential of copper(II) benzoylacetonate is expected to be more positive (less negative) than that of copper(II) acetylacetonate.
Theoretical studies on various β-diketones have shown that the ease of reduction is influenced by the electron-withdrawing or electron-donating nature of the side groups. researchgate.net This principle extends to their metal complexes, where a more electron-withdrawing substituent on the ligand generally leads to a less negative reduction potential for the metal center.
The following interactive table summarizes the general effect of ligand substituents on the redox potential of copper(II) β-diketonate complexes.
Electron Transfer Pathways within the Complex
The electron transfer in copper(II) benzoylacetonate is primarily a metal-centered process, involving the d-orbitals of the copper ion. The reduction of Cu(II) (a d⁹ system) to Cu(I) (a d¹⁰ system) is accompanied by a change in the preferred coordination geometry. Square planar or distorted tetrahedral geometries are common for Cu(II) complexes, while Cu(I) complexes often favor a tetrahedral or linear geometry. This geometric rearrangement upon electron transfer is a key factor influencing the kinetics of the redox process and contributes to the quasi-reversible nature observed in cyclic voltammetry. researchgate.net
The electron transfer can be described by two main mechanistic pathways: inner-sphere and outer-sphere electron transfer.
Outer-Sphere Electron Transfer: In this mechanism, the electron tunnels from the electrode to the copper center without any bond formation or breakage between the complex and the electrode surface. The primary coordination sphere of the copper ion remains intact during the electron transfer event, although it will subsequently rearrange to the preferred geometry of the new oxidation state. This pathway is generally favored for complexes that are relatively inert to ligand substitution.
Inner-Sphere Electron Transfer: This pathway involves a more intimate interaction between the complex and the electrode. A ligand may dissociate from the copper complex, or a species from the electrolyte could coordinate to the copper center, forming a bridge to the electrode surface through which the electron is transferred. While less common for stable complexes like copper(II) benzoylacetonate in non-coordinating solvents, this mechanism cannot be entirely ruled out, especially in the presence of coordinating solvents or impurities.
Computational studies on related copper complexes can provide further insights into the electron transfer process. Density Functional Theory (DFT) calculations can be used to model the electronic structure of the complex in both its oxidized and reduced states, helping to identify the orbitals involved in the electron transfer and to estimate the energy barriers associated with the geometric reorganization. nih.gov For copper(II) β-diketonates, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) often have significant contributions from the copper d-orbitals, supporting a metal-centered electron transfer process.
Thermal Decomposition Pathways and Kinetics
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA), often performed simultaneously, are powerful techniques to study the thermal decomposition of Cu(bzac)₂. TGA measures the change in mass of a sample as a function of temperature, while DTA or DSC (Differential Scanning Calorimetry) measures the difference in temperature or heat flow between a sample and a reference material, revealing whether a process is endothermic or exothermic.
Studies on copper(II) benzoylacetonate show that the complex is stable up to a certain temperature, after which it undergoes decomposition. The decomposition process has been observed to begin at approximately 198.86 °C ajchem-a.com. At this temperature, the compound starts to lose mass in what has been identified as a single decomposition phase ajchem-a.com.
The DSC curve for copper(II) benzoylacetonate indicates that this decomposition is an exothermic process ajchem-a.com. This suggests that the breakdown of the ligand and the formation of new, more stable products release energy. The combination of TGA and DSC data reveals a decomposition that proceeds in one main stage, leading to the formation of a solid residue and gaseous byproducts.
A related copper(II) complex was found to decompose in five stages, indicating the complexity that can arise from different ligand structures or experimental conditions researchgate.net. However, for Cu(bzac)₂, the primary evidence points towards a more direct, single-phase decomposition under the studied conditions ajchem-a.com.
Elucidation of Decomposition Mechanisms
The mechanism of thermal decomposition for metal β-diketonate complexes, including Cu(bzac)₂, generally involves the breaking of the metal-oxygen bonds and the subsequent fragmentation of the organic ligands. For Cu(bzac)₂, the process is characterized as a single-step exothermic reaction ajchem-a.com.
The decomposition pathway is believed to initiate with the cleavage of the coordinate bonds between the copper(II) ion and the oxygen atoms of the benzoylacetonate ligands. This is followed by the breakdown of the liberated ligands into smaller volatile molecules. The exothermic nature of the reaction suggests that oxidative processes are likely involved, especially when the analysis is conducted in an air or oxygen-containing atmosphere ajchem-a.com.
Kinetic Parameters of Thermal Decomposition
The study of reaction kinetics provides quantitative information about the rate of decomposition and the energy barriers involved. For the thermal decomposition of copper(II) benzoylacetonate, kinetic parameters such as activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG) have been determined.
Using the Coats-Redfern model and assuming a first-order reaction, the kinetic parameters for the decomposition of Cu(bzac)₂ have been calculated. The analysis indicates that the decomposition is a non-spontaneous process, as evidenced by a positive value for the Gibbs free energy of activation ajchem-a.comajchem-a.com.
The following table summarizes the reported kinetic and thermodynamic parameters for the decomposition of copper(II) benzoylacetonate ajchem-a.com.
| Kinetic/Thermodynamic Parameter | Value | Unit |
|---|---|---|
| Activation Energy (Ea) | 10064.1801 | J·mol⁻¹ |
| Change in Enthalpy (ΔH) | 5564.4607 | J·mol⁻¹ |
| Change in Entropy (ΔS) | -290.8671 | J·mol⁻¹·K⁻¹ |
| Change in Gibbs Free Energy (ΔG) | 162988.1573 | J·mol⁻¹ |
The relatively low activation energy suggests that the decomposition can be initiated at moderate temperatures. The negative entropy of activation indicates that the transition state is more ordered than the reactants, which can be characteristic of certain solid-state reactions.
Formation of Solid-State Residues (e.g., Copper Oxides)
The final solid product of the thermal decomposition of copper(II) benzoylacetonate depends significantly on the atmosphere in which the heating is carried out. In an oxidizing atmosphere, such as air, the organic ligand is combusted, and the copper is oxidized.
Research has shown that the thermal decomposition of a copper(II) complex with a similar ligand structure in air at 660 °C results in the formation of copper(II) oxide (CuO) nanoparticles researchgate.net. The exothermic nature of the decomposition of Cu(bzac)₂ further supports the formation of an oxide, as the oxidation of copper and the combustion of the organic components are heat-releasing processes ajchem-a.com. Therefore, when heated in air, the final solid-state residue of Cu(bzac)₂ decomposition is expected to be copper(II) oxide (CuO).
In an inert atmosphere (e.g., nitrogen or argon), the decomposition of similar copper β-diketonates often yields metallic copper (Cu) or copper(I) oxide (Cu₂O), as the oxidizing agent (O₂) is absent. The specific residue depends on the temperature and the reducing nature of the gaseous decomposition byproducts.
Future Research Directions and Emerging Paradigms
Computational Design of Novel Copper(II)benzoylacetonate Derivatives
The advent of powerful computational tools has revolutionized the landscape of inorganic chemistry, enabling the in silico design and prediction of properties of novel molecules. For this compound and its derivatives, computational chemistry, particularly Density Functional Theory (DFT), serves as a predictive lens to explore structural modifications and their resultant electronic and chemical behaviors. researchgate.net
Researchers are employing DFT to investigate the impact of various substituents on the β-diketonate ligand. researchgate.net By introducing electron-withdrawing or electron-donating groups at different positions of the benzoylacetonate framework, it is possible to modulate the electronic properties of the copper center. These modifications can influence the redox potential of the Cu(II)/Cu(I) couple, a critical parameter for catalytic applications. researchgate.net Computational models can predict how these substitutions will alter the geometry around the copper ion, moving from a square planar to a more distorted tetrahedral arrangement, which in turn affects the complex's reactivity. researchgate.net
A key area of computational exploration is the study of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energies and distributions of these orbitals are crucial in determining the complex's reactivity towards nucleophilic or electrophilic attack. researchgate.net For instance, DFT calculations have shown that the most positive region in some bis(β-diketonato)copper(II) compounds is around the copper(II) ion, making it susceptible to nucleophilic attack and reduction. researchgate.net
Table 1: Computationally Explored Parameters for this compound Derivatives
| Parameter | Computational Method | Significance |
| Molecular Geometry | DFT | Predicts coordination environment (e.g., square planar vs. tetrahedral) and steric effects. |
| Redox Potential | Cyclic Voltammetry (CV) & DFT | Determines the ease of electron transfer, crucial for catalysis. |
| Frontier Molecular Orbital (HOMO/LUMO) Energies | DFT | Indicates sites of electrophilic/nucleophilic attack and chemical reactivity. |
| Electronic Spectra | Time-Dependent DFT (TD-DFT) | Predicts UV-Vis absorption properties for photocatalytic and materials applications. |
Exploration of New Catalytic Reactivities and Green Catalysis
This compound and its derivatives have demonstrated significant potential as catalysts in a variety of organic transformations. Future research is geared towards discovering novel catalytic reactivities and developing more environmentally benign catalytic systems, aligning with the principles of green chemistry.
One promising direction is the development of catalysts for C-H bond activation and oxidation reactions. rsc.org The controlled oxidation of C-H bonds is a challenging yet highly desirable transformation in organic synthesis. rsc.org Bio-inspired copper complexes are being investigated as mimics of copper-containing enzymes that perform such oxidations in biological systems. rsc.org The goal is to develop robust and selective catalysts that can operate under mild conditions, using green oxidants like molecular oxygen or hydrogen peroxide. researchgate.net
The application of this compound in cycloaddition reactions, such as the synthesis of 1,2,3-triazoles, is another active area of research. google.com While copper(I) is typically the active species in the well-known "click" reaction, in situ reduction of copper(II) precursors like this compound offers a convenient and air-stable alternative. google.com Future work will likely focus on expanding the scope of these reactions to include a wider range of substrates and developing reusable catalytic systems to minimize waste. mdpi.com The use of water as a solvent in these reactions is a key aspect of green catalysis being explored. google.commdpi.com
Furthermore, the development of copper-catalyzed methodologies for the formation of aminals under mild conditions is an emerging area. rsc.org This provides an efficient alternative to traditional methods that often require harsh conditions. rsc.org
Table 2: Emerging Catalytic Applications of this compound Systems
| Reaction Type | Green Chemistry Aspect | Research Focus |
| C-H Bond Oxidation | Use of green oxidants (O₂, H₂O₂) | Mimicking enzymatic activity for selective functionalization. |
| Cycloaddition Reactions | Use of aqueous media, catalyst recyclability | Expanding substrate scope and developing heterogeneous catalysts. |
| Aminal Formation | Mild reaction conditions | Broadening the applicability to sensitive substrates. |
| Olefin Polymerization | Atom economy | Design of catalysts for controlled polymerization of monomers like norbornene. researchgate.net |
Advanced Materials Synthesis and Functional Device Development
The unique structural and electronic properties of this compound make it a valuable precursor for the synthesis of advanced materials and the development of functional devices. Research in this area is focused on creating novel materials with tailored properties for specific applications.
One area of interest is the use of this compound in the fabrication of metal-organic frameworks (MOFs). By employing multifunctional ligands, it is possible to construct supramolecular structures such as metal-organic polyhedra (MOPs). acs.org These materials can exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The synthesis of MOPs with the general formula [Cu₃L₂]n, where L is a trifunctional β-diketone ligand, has been reported, with the potential to form structures like dodecahedra. acs.org
Another avenue is the development of thin films and coatings via techniques such as chemical vapor deposition (CVD). Copper(II) β-diketonate complexes are attractive precursors for CVD of copper films due to their volatility. ibm.com Future research will likely focus on designing new derivatives with enhanced volatility and decomposition characteristics to achieve high-purity copper films at lower temperatures, which is crucial for applications in microelectronics.
The incorporation of this compound into polymeric matrices is also being explored to create functional composite materials. These materials can exhibit interesting optical, magnetic, or catalytic properties. For instance, the dispersion of copper complexes within a polymer can lead to materials with enhanced thermal stability or specific catalytic activities.
Interdisciplinary Research with Soft Matter and Bio-Inspired Systems (strictly chemical modeling)
The interface between coordination chemistry, soft matter, and biological systems presents exciting opportunities for interdisciplinary research, with chemical modeling playing a pivotal role. The focus here is on understanding and mimicking the behavior of copper complexes in complex environments.
Chemical modeling is being employed to study the interactions of this compound derivatives with biomolecules. For example, computational studies can elucidate the binding modes and affinities of these complexes with DNA and proteins. unipa.it This is particularly relevant in the context of developing new therapeutic agents, where understanding the mechanism of action at a molecular level is crucial. nih.gov DFT and molecular docking simulations can predict how these complexes interact with active sites of enzymes or intercalate into the DNA double helix. unipa.it
In the realm of bio-inspired catalysis, computational modeling is essential for understanding the mechanisms of oxygen activation by copper complexes. nih.govresearchgate.netcbm-lab.fr Researchers are designing and modeling synthetic copper complexes that mimic the active sites of copper-containing enzymes involved in oxygen reduction reactions (ORR). nih.govresearchgate.net These studies aim to unravel the intricate electronic and structural factors that govern the catalytic cycle, which can guide the design of more efficient catalysts for applications in fuel cells and green oxidation processes. nih.govcbm-lab.fr
The modeling of this compound derivatives within soft matter systems, such as micelles or lipid bilayers, is another emerging area. These studies can provide insights into how the local environment influences the structure, reactivity, and transport properties of the copper complexes. This knowledge is valuable for applications in drug delivery and catalysis in multiphasic systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Copper(II)benzoylacetonate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via ligand exchange reactions between copper salts (e.g., Cu(NO₃)₂) and benzoylacetone under alkaline conditions. Yield and purity are highly dependent on solvent choice (e.g., ethanol or methanol), pH (8–10), and temperature (60–80°C). For example, refluxing CuCl₂ with benzoylacetone in ethanol at 70°C for 4 hours yields ~85% purity, but recrystallization from dichloromethane/hexane improves purity to >95% . Characterization via elemental analysis and FT-IR confirms ligand coordination.
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and electronic properties?
- Methodological Answer : Key techniques include:
- UV-Vis Spectroscopy : Identifies d-d transitions (e.g., λmax ~650 nm for square-planar geometry) and ligand-to-metal charge transfer bands.
- EPR Spectroscopy : Reveals paramagnetic Cu(II) centers (g∥ ≈ 2.2, g⊥ ≈ 2.0) and distortion from ideal geometry .
- XRD : Confirms crystal structure; this compound typically adopts a distorted square-planar geometry with Cu-O bond lengths ~1.90–1.95 Å .
Advanced Research Questions
Q. How do ligand modifications in Copper(II) β-diketonate complexes alter their biological activity and DNA interaction mechanisms?
- Methodological Answer : Substituents on β-diketonate ligands modulate hydrophobicity and electronic properties, affecting cellular uptake and DNA binding. For instance, benzoylacetonate complexes exhibit stronger antiproliferative effects (e.g., IC50 = 12 μM against K562 cells) compared to methylacetoacetonate derivatives (IC50 = 28 μM) due to enhanced intercalation via aromatic π-stacking . Competitive DNA-binding assays (e.g., ethidium bromide displacement) and computational docking studies (DFT) are used to quantify binding constants (Kb ~10⁵ M⁻¹) .
Q. What strategies resolve contradictions in cytotoxicity data for this compound across different cancer cell lines?
- Methodological Answer : Discrepancies arise from variations in cell membrane permeability, redox environments, and assay protocols (e.g., MTT vs. SRB assays). Normalizing data to intracellular copper uptake (measured via ICP-MS) and controlling for ROS generation (using fluorescent probes like DCFH-DA) improve comparability. For example, MKN-45 cells show higher sensitivity (IC50 = 8 μM) than HeLa cells (IC50 = 15 μM) due to elevated glutathione levels in the latter .
Q. How can solvatochromic behavior in this compound inform its application in photophysical materials?
- Methodological Answer : Solvatochromic shifts (Δλ ~50 nm in polar vs. nonpolar solvents) correlate with ligand polarization and solvent dielectric constants. For laser applications, europium analogs (e.g., Eu-benzoylacetonate) demonstrate temperature-dependent fluorescence quantum yields (Φ = 0.4 at 300 K), guiding this compound’s potential use in optoelectronic devices. Time-resolved fluorescence spectroscopy and Judd-Ofelt analysis quantify radiative/non-radiative decay pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
